Antiparasitic Activity of 3-Arylaminoquinoline Derivatives vs. 2-Arylaminoquinoline Derivatives
In a systematic study evaluating 2- and 3-aminoquinoline-derived aryl derivatives against Leishmania mexicana and Trypanosoma cruzi, 3-aminoquinoline derivatives exhibited distinct antiproliferative profiles [1]. Fluorine-containing 3-aminoquinoline derivatives 11b and 11c demonstrated IC₅₀ values of 41.9 μM against the intracellular promastigote form of L. mexicana, representing more than a two-fold increase in potency compared to the reference drug geneticin [1]. The IC₅₀ values for fluorine- and chlorine-containing 3-aminoquinoline derivatives 11b–d were comparable to benznidazole against the epimastigote form of T. cruzi [1]. No toxicity was observed in Vero cells, supporting a favorable selectivity profile for these 3-aminoquinoline-derived compounds [1].
| Evidence Dimension | Antiproliferative activity against Leishmania mexicana promastigotes |
|---|---|
| Target Compound Data | IC₅₀ = 41.9 μM (3-aminoquinoline-derived aryl derivatives 11b and 11c) |
| Comparator Or Baseline | Geneticin (reference drug) |
| Quantified Difference | >2-fold higher potency (lower IC₅₀) vs. geneticin |
| Conditions | In vitro assay against intracellular promastigote form of Leishmania mexicana |
Why This Matters
Selection of 3-Aminoquinolin-6-OL as a synthetic precursor enables access to the 3-aminoquinoline chemical space that has demonstrated quantifiable antiparasitic activity exceeding reference drugs, whereas the 2-amino series yields different SAR outcomes.
- [1] Chanquia SN, Larregui F, Puente V, Labriola C, Lombardo E, García Liñares G. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry, 2018, 83: 526-534. View Source
